

D(+)-Raffinose Pentahydrate: Application Notes and Protocols for Pharmaceutical Formulations

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Compound of Interest

Compound Name: *D(+)-Raffinose pentahydrate*

Cat. No.: *B7823032*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

D(+)-Raffinose pentahydrate, a naturally occurring trisaccharide composed of galactose, glucose, and fructose, is a versatile excipient in pharmaceutical formulations.[1][2] Its utility stems from its stabilizing and cryoprotective properties, making it particularly valuable for sensitive biologics and in processes like lyophilization and spray drying.[1][3] This document provides detailed application notes and experimental protocols for the use of **D(+)-Raffinose pentahydrate** in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **D(+)-Raffinose pentahydrate** is crucial for its effective application in formulation development. Key properties are summarized in the table below.

Property	Value	References
Chemical Formula	$C_{18}H_{32}O_{16} \cdot 5H_2O$	[4]
Molecular Weight	594.51 g/mol	
Appearance	White crystalline powder	
Melting Point	78 - 82 °C	
Optical Rotation	$[\alpha]_{20/D} +105^\circ \pm 2^\circ$ (c=10 in H_2O)	
Solubility in Water	0.1 g/mL, clear, colorless	
Glass Transition Temperature (Tg) of Anhydrous Amorphous Raffinose	376.4 K (103.25 °C)	

Applications in Pharmaceutical Formulations

D(+)-Raffinose pentahydrate is primarily utilized for its ability to stabilize biomolecules, particularly during processing and storage. Its main applications include:

- **Cryoprotectant and Lyoprotectant:** In lyophilization (freeze-drying), raffinose protects proteins and other biologics from the stresses of freezing and drying. It forms a stable amorphous matrix that immobilizes the active pharmaceutical ingredient (API), preventing degradation.
- **Stabilizer in Spray Drying:** Raffinose is used in spray drying to create stable, amorphous solid dispersions, which can enhance the solubility and bioavailability of poorly soluble drugs.
- **Bulking Agent:** In lyophilized formulations, it provides structure to the cake, ensuring its elegance and facilitating reconstitution.
- **Inhibition of Crystallization:** Raffinose can inhibit the crystallization of other sugars, such as sucrose, in amorphous systems, thereby extending the shelf life of the formulation.

Experimental Protocols

Lyophilization of a Protein Formulation

This protocol describes a general procedure for the lyophilization of a model protein, such as a monoclonal antibody (mAb), using **D(+)-Raffinose pentahydrate** as a stabilizer.

Objective: To prepare a stable, lyophilized protein formulation.

Materials:

- Model Protein (e.g., IgG)
- **D(+)-Raffinose pentahydrate**
- Histidine buffer (or other suitable buffer)
- Water for Injection (WFI)
- Lyophilizer
- Vials and stoppers

Protocol:

- Formulation Preparation:
 - Prepare a stock solution of the protein in the chosen buffer (e.g., 10 mM Histidine, pH 6.0).
 - Prepare a stock solution of **D(+)-Raffinose pentahydrate** in WFI.
 - Mix the protein and raffinose solutions to achieve the desired final concentrations (e.g., 50 mg/mL protein and a sucrose-to-raffinose mass ratio as per experimental design). Ensure complete dissolution.
 - Filter the final formulation through a 0.22 µm sterile filter.
- Filling and Loading:
 - Aseptically fill vials with the formulated protein solution.
 - Partially insert lyophilization stoppers into the vials.

- Load the filled vials onto the shelves of the lyophilizer.
- Lyophilization Cycle:
 - Freezing:
 - Cool the shelves to -40°C at a rate of $1^{\circ}\text{C}/\text{min}$.
 - Hold at -40°C for at least 2 hours to ensure complete freezing.
 - Primary Drying (Sublimation):
 - Apply a vacuum to the chamber (e.g., 100 mTorr).
 - Increase the shelf temperature to -10°C to initiate sublimation of ice. The temperature should be kept below the collapse temperature of the formulation.
 - Hold at this temperature until all the ice has sublimed, which can be monitored by pressure and temperature probes.
 - Secondary Drying (Desorption):
 - Increase the shelf temperature to 25°C at a rate of $0.2^{\circ}\text{C}/\text{min}$.
 - Hold at 25°C for at least 6 hours to remove residual bound water.
- Stoppering and Unloading:
 - Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
 - Fully stopper the vials under vacuum or inert gas.
 - Remove the vials from the lyophilizer and crimp-seal them.

Characterization of the Lyophilized Product:

- Visual Appearance: Inspect the cake for elegance, color, and signs of collapse.
- Residual Moisture: Determine the water content using Karl Fischer titration.

- Reconstitution Time: Measure the time required for the cake to dissolve completely in WFI.
- Protein Stability:
 - Assess protein aggregation using size-exclusion chromatography (SEC).
 - Evaluate changes in protein secondary structure using Fourier-transform infrared (FTIR) or circular dichroism (CD) spectroscopy.

Spray Drying of a Model Formulation

This protocol outlines a general procedure for preparing a spray-dried powder using **D(+)-Raffinose pentahydrate**.

Objective: To produce a stable, amorphous spray-dried powder.

Materials:

- Active Pharmaceutical Ingredient (API)
- **D(+)-Raffinose pentahydrate**
- Solvent system (e.g., water, ethanol/water mixture)
- Spray dryer

Protocol:

- Feed Solution Preparation:
 - Dissolve the API and **D(+)-Raffinose pentahydrate** in the chosen solvent system to the desired concentrations. The ratio of excipient to API will depend on the specific application and should be optimized.
 - Ensure the solution is clear and free of particulates.
- Spray Drying Process:

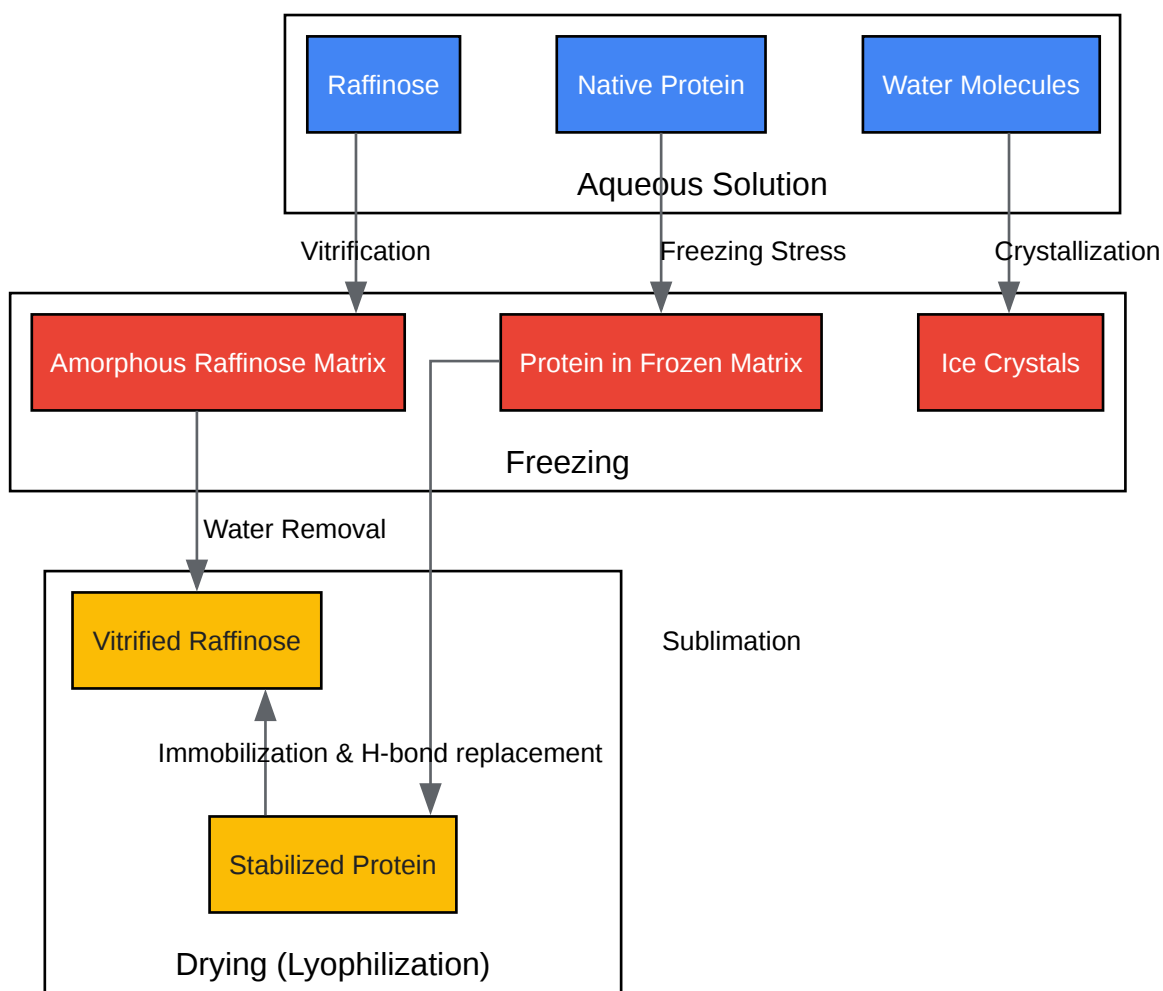
- Set the spray dryer parameters. These will need to be optimized for each formulation, but typical starting points are:
 - Inlet temperature: 120-160°C
 - Atomization gas flow rate: To achieve desired droplet size
 - Feed pump rate: To control the drying rate
- Pump the feed solution through the atomizer into the drying chamber.
- The hot gas evaporates the solvent, forming dry particles.
- Collect the dried powder from the cyclone or filter.

Characterization of the Spray-Dried Powder:

- Particle Morphology: Examine the particle shape and surface characteristics using scanning electron microscopy (SEM).
- Particle Size Distribution: Measure the particle size using laser diffraction.
- Physical State: Confirm the amorphous nature of the powder using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
- Glass Transition Temperature (T_g): Determine the T_g by DSC to assess the physical stability of the amorphous powder.
- Residual Solvent: Quantify the amount of remaining solvent using gas chromatography or thermogravimetric analysis (TGA).

Visualizations

Mechanism of Protein Stabilization by Raffinose in Lyophilization

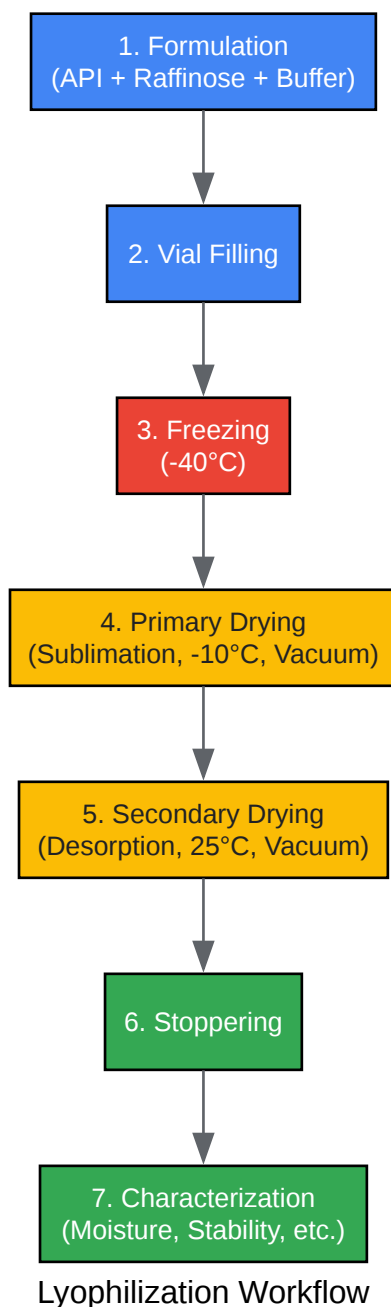


Mechanism of Protein Stabilization

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Caption: Protein stabilization by raffinose during lyophilization.

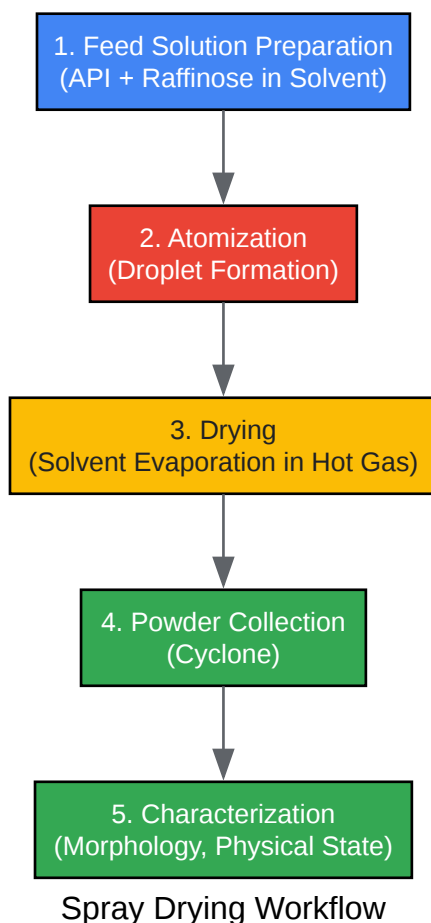
Experimental Workflow for Lyophilization



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Caption: A typical experimental workflow for lyophilization.

Experimental Workflow for Spray Drying



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